molecular formula C7H6BrN3O B1283562 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine CAS No. 91775-62-1

3-Bromo-8-methoxyimidazo[1,2-a]pyrazine

Cat. No. B1283562
CAS RN: 91775-62-1
M. Wt: 228.05 g/mol
InChI Key: QPEGJUSNDDPOHD-UHFFFAOYSA-N
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Description

The compound 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine is a derivative of the imidazo[1,2-a]pyrazine scaffold, which is a core structure found in many pharmacologically active molecules. The imidazo[1,2-a]pyrazine scaffold is known for its rapid accessibility through multicomponent reactions such as the Groebke–Blackburn–Bienaymé reaction, which involves the cyclization of an aminopyrazine, an aldehyde, and an isocyanide .

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyrazine derivatives has been achieved through various methods. For instance, the Groebke–Blackburn–Bienaymé multicomponent reaction has been scaled up to produce 3-aminoimidazo[1,2-a]pyrazines in high yield and excellent purity . Additionally, brominated precursors have been used to synthesize various pyrazole derivatives, which could potentially be adapted to synthesize brominated imidazo[1,2-a]pyrazines . Furthermore, the synthesis of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones from 2-amino-3,5-dibromopyrazine suggests that brominated intermediates can be effectively used in the synthesis of imidazo[1,2-a]pyrazine derivatives .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrazine derivatives is characterized by a fused bicyclic ring system containing nitrogen atoms, which is a common feature in many biologically active compounds. The presence of substituents such as bromo and methoxy groups can significantly influence the electronic and steric properties of the molecule, potentially affecting its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine derivatives can undergo various chemical reactions. The Groebke multicomponent reaction is a key synthetic route for introducing amino groups into the imidazo[1,2-a]pyrazine scaffold . Nucleophilic aromatic substitution reactions have also been employed to introduce amino groups at different positions on the imidazo[1,2-a]pyrazine ring, which can be useful for generating potential kinase inhibitors . The reactivity of brominated intermediates in substitution reactions suggests that similar strategies could be applied to synthesize 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine are not detailed in the provided papers, the properties of related compounds can offer some insights. For example, the synthesis of pyrazoline derivatives has been shown to yield compounds with strong antioxidant activity and antibacterial properties . The presence of bromo and methoxy groups in the imidazo[1,2-a]pyrazine scaffold is likely to influence its solubility, stability, and reactivity, which are important factors in the development of pharmaceutical agents .

Scientific Research Applications

1. Synthesis and Chemical Properties

3-Aminoimidazo[1,2-a]pyrazine, a closely related compound to 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine, is noted for its presence in many drugs. Its synthesis involves the Groebke–Blackburn–Bienaymé cyclisation, demonstrating the compound's utility in complex chemical processes (Baenziger, Durantie, & Mathes, 2017). Similarly, the study of nucleophilic substitution in derivatives of imidazo[1,2-a]pyrazine, such as the introduction of a methoxy group, is significant for understanding its chemical behavior (Bonnet, Sablayrolles, & Chapat, 1984).

2. Pharmacological Potentials

Research has explored the pharmacological aspects of imidazo[1,2-a]pyrazine derivatives. For instance, certain derivatives have been synthesized with properties such as uterine-relaxing, antibronchospastic, and cardiac-stimulating capabilities (Sablayrolles et al., 1984). Another study synthesized novel N-Arylimidazo[1,2-a]pyrazine-2-Carboxamide Derivatives, highlighting their potential antimicrobial activity (Jyothi & Madhavi, 2019).

3. Potential in Drug Synthesis

The utility of imidazo[1,2-a]pyrazine derivatives in drug synthesis is also a significant area of research. For example, the synthesis of pyrazine-bridged diimidazolium salts from 2,3-di(bromomethyl)pyrazine has shown to be a precursor for palladium catalyzed Heck-type coupling reactions, a critical process in drug development (Jahnke et al., 2009).

4. Role in Bioactive Compound Development

The development of bioactive compounds, including those with anti-inflammatory properties, is another important application of imidazo[1,2-a]pyrazine derivatives. One study synthesized pyrrolo[1,2-A]pyrazines via a Pd-Catalyzed intermolecular cyclization reaction, which showed moderate in vitro anti-inflammatory effects (Zhou et al., 2013).

Safety And Hazards

The safety data sheet for 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine indicates that it has a GHS07 signal word “Warning” and hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

3-bromo-8-methoxyimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-7-6-10-4-5(8)11(6)3-2-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEGJUSNDDPOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567143
Record name 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-8-methoxyimidazo[1,2-a]pyrazine

CAS RN

91775-62-1
Record name 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91775-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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